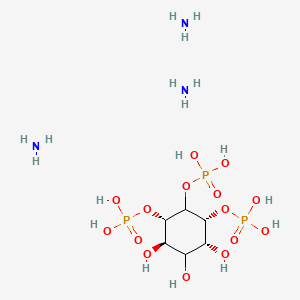
D-Ins 1,4,5-trisphosphate triammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of D-myo-inositol 1,4,5-trisphosphate (InsP3) derivatives, including its triammonium salt form, involves multiple steps that typically start from myo-inositol. One method described the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate, emphasizing the resemblance in n.m.r. spectroscopic properties and biological activity between synthetic and naturally-isolated forms of InsP3 (Reese & Ward, 1987).
Molecular Structure Analysis
The molecular structure of D-Ins 1,4,5-trisphosphate and its analogs has been extensively studied, revealing insights into its functional roles. Photolabile precursors of inositol phosphates, such as 1-(2-nitrophenyl)ethyl esters of D-myo-inositol 1,4,5-trisphosphate, have been synthesized to study the molecular recognition of InsP3 and related compounds in biological systems (Walker, Feeney, & Trentham, 1989).
Chemical Reactions and Properties
Inositol 1,4,5-trisphosphate participates in a variety of chemical reactions within the cell, primarily involving the mobilization of calcium from intracellular stores. Its ability to bind to and activate InsP3 receptors triggers a cascade of intracellular events leading to calcium release. Studies on the synthesis and interaction of InsP3 analogs with receptors have provided valuable insights into the structural requirements for high-affinity receptor interaction and the consequent biological effects (Riley et al., 2004).
Physical Properties Analysis
The physical properties of D-Ins 1,4,5-trisphosphate, including solubility, stability, and molecular geometry, are critical for its biological function. These properties influence its ability to diffuse through the cytosol and interact with specific receptors and enzymes. The synthesis of photolabile precursors has been instrumental in studying the dynamic processes involving InsP3 in live cells, providing insights into its physical behavior in biological contexts.
Chemical Properties Analysis
The chemical properties of D-Ins 1,4,5-trisphosphate, such as its reactivity with various enzymes, its phosphorylation and dephosphorylation cycles, and its interaction with metal ions, dictate its role in cellular signaling pathways. The development of analogs resistant to specific phosphatases, like the Ins(1,4,5)P3 trisphosphorothioate, has helped elucidate the mechanisms of InsP3-mediated signaling and its resistance to enzymatic degradation (Willcocks et al., 1988).
Safety And Hazards
Zukünftige Richtungen
Recent research has explored the substrate promiscuity of inositol 1,4,5-trisphosphate kinase, which is driven by structurally-modified ligands and active site plasticity1011. This research could potentially lead to new insights into the function and applications of D-Ins 1,4,5-trisphosphate triammonium salt.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.
Eigenschaften
IUPAC Name |
azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUDDKTOUDFBJ-ZWBVJREFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H24N3O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ins 1,4,5-trisphosphate triammonium salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)



